Bongkrekic acid

描述

Bongkrekic acid is a highly toxic, heat-stable, colorless, and odorless tricarboxylic acid. It is produced by the bacterium Burkholderia gladioli pathovar cocovenenans, which contaminates fermented coconut or corn products. This compound is known for its potent inhibitory effects on the mitochondrial ADP/ATP translocase, preventing ATP from leaving the mitochondria to provide metabolic energy to the rest of the cell .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of bongkrekic acid involves complex organic reactions. One of the key steps in its synthesis is the one-pot double Sonogashira reaction, which forms the main skeleton of the compound . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods: it is primarily produced through the fermentation of coconut or corn by Burkholderia gladioli pathovar cocovenenans .

化学反应分析

Types of Reactions: Bongkrekic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substitution reactions can occur, altering its chemical structure.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

科学研究应用

Bongkrekic acid has several scientific research applications, including:

作用机制

Bongkrekic acid exerts its effects by inhibiting the adenine nucleotide translocase (ANT) in the mitochondrial inner membrane. This inhibition prevents the exchange of cytosolic ADP for mitochondrial ATP, disrupting cellular energy metabolism . The compound also affects cellular apoptosis pathways, making it a valuable tool for studying programmed cell death .

相似化合物的比较

Flavotoxin A: Initially thought to be the same as bongkrekic acid, later studies suggest it may be a metabolite of this compound.

Uniqueness: this compound is unique due to its specific inhibition of the mitochondrial ADP/ATP translocase, a mechanism not shared by many other toxins. This makes it particularly valuable for studying mitochondrial function and energy metabolism .

生物活性

Bongkrekic acid (BA) is a potent mitochondrial toxin primarily produced by the bacterium Burkholderia gladioli pathovar cocovenenans. This compound has garnered attention due to its significant role in foodborne poisoning incidents, particularly in regions where traditional fermented foods are consumed. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicological effects, epidemiology of poisoning outbreaks, and case studies.

This compound specifically inhibits the adenine nucleotide translocase (ANT) located in the inner mitochondrial membrane. This inhibition disrupts the transport of ATP and ADP across the mitochondrial membrane, leading to impaired oxidative phosphorylation and cellular energy production. The mechanism can be summarized as follows:

- Inhibition of ANT : BA binds to ANT, preventing ADP from entering the mitochondria for phosphorylation into ATP.

- Impact on Cellular Metabolism : This inhibition leads to reduced ATP synthesis and can trigger apoptosis in cells due to energy depletion .

Toxicological Profile

The toxicological effects of this compound are profound and can lead to severe clinical manifestations. The following table summarizes key toxic effects observed in cases of BA poisoning:

| Toxic Effect | Description |

|---|---|

| Acute Liver Failure | Rapid onset of liver dysfunction leading to coagulopathy. |

| Encephalopathy | Altered mental status due to brain involvement. |

| Acute Kidney Injury | Impairment of renal function, often leading to dialysis. |

| Methemoglobinemia | Increased levels of methemoglobin affecting oxygen transport. |

| Metabolic Acidosis | Accumulation of acids in the body due to metabolic disturbances. |

Epidemiology of Poisoning Outbreaks

This compound is associated with foodborne illness outbreaks, particularly from improperly fermented corn and coconut products. Between 2010 and 2020, significant outbreaks were reported in China:

- Total Outbreaks : 19 reported outbreaks.

- Illnesses : 146 cases.

- Hospitalizations : 139 individuals required hospitalization.

- Deaths : 43 fatalities, resulting in a case-fatality rate of approximately 29.5% .

Case Study Example

A notable case involved a 67-year-old male who developed acute liver failure after consuming ogi, a home-fermented cornmeal pudding. Laboratory tests confirmed a blood level of BA at 1,000 ng/mL, leading to his death despite intensive medical care .

Clinical Manifestations

The clinical presentation of this compound poisoning varies but commonly includes:

- Nausea and vomiting (87.3%)

- Abdominal pain (34.3%)

- Weakness (49.3%)

- Loss of consciousness (29.1%)

- Convulsions (4.5%)

These symptoms reflect the systemic impact of mitochondrial dysfunction caused by BA .

属性

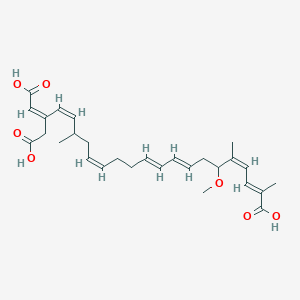

IUPAC Name |

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCXABJSXUACKU-WUTQZGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894840 | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bongkrekic acid (BKA) is an inhibitor of adenine nucleotide translocase (ANT). Since inhibition of ANT is connected to the inhibition of cytochrome c release from mitochondria, which then results in the suppression of apoptosis, it has been used as a tool for the mechanistic investigation of apoptosis. BKA consists of a long carbon chain with two asymmetric centers, a nonconjugated olefin, two conjugated dienes, three methyl groups, a methoxyl group, and three carboxylic acids. This complicated chemical structure has caused difficulties in synthesis, supply, and biochemical mechanistic investigations., Bongkrekic acid (BA) has a unique mechanism of toxicity among the mitochondrial toxins: it inhibits adenine nucleotide translocase (ANT) rather than the electron transport chain. Bongkrekic acid is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans) which has been implicated in outbreaks of food-borne illness involving coconut- and corn-based products in Indonesia and China. | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous solid | |

CAS No. |

11076-19-0, 94188-24-6 | |

| Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bongkrekic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavotoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BONGKREKIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50-60 °C | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。